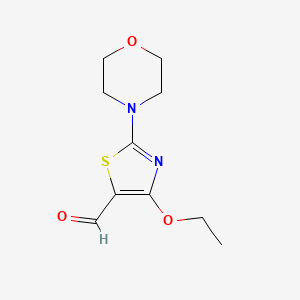

4-Cyclohexylpiperazine-1-carboximidamide hydroiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

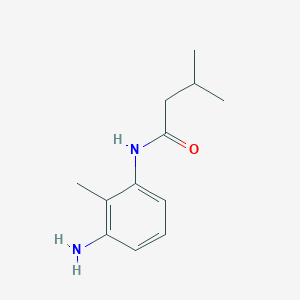

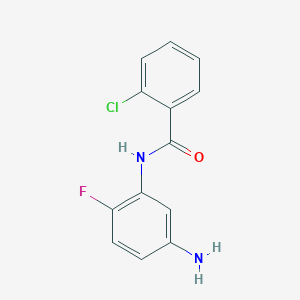

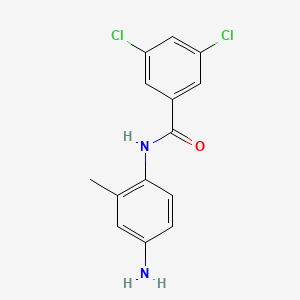

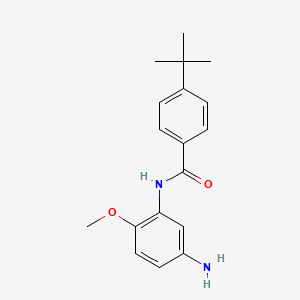

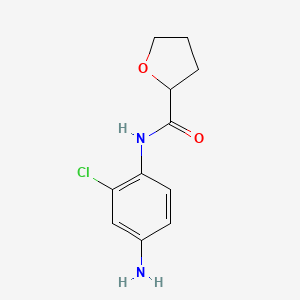

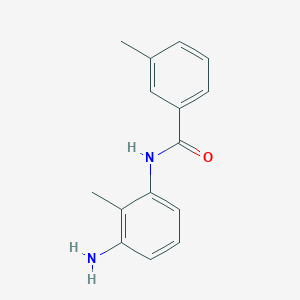

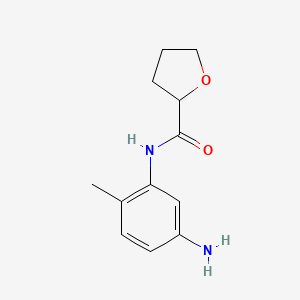

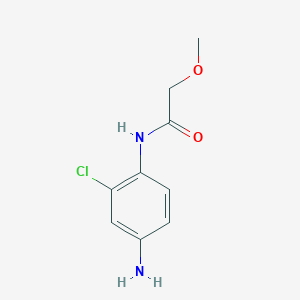

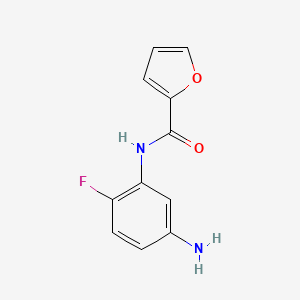

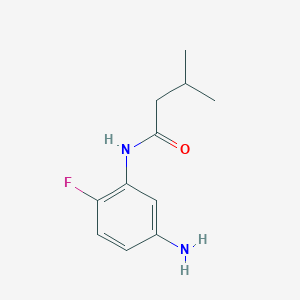

The compound "4-Cyclohexylpiperazine-1-carboximidamide hydroiodide" is a derivative within the class of 1-substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives. These derivatives are known for their potent serotonin (5-HT)(1A) receptor activity, which is significant in the context of developing therapeutic agents with anxiolytic-like properties. The introduction of a 1,4-disubstituted cyclohexane ring into the structure of arylpiperazines has led to the creation of linearly constrained ligands that exhibit high affinity for the 5-HT(1A) receptor, as well as for alpha(1)-adrenergic and 5-HT(7) receptors .

Synthesis Analysis

The synthesis of related cyclohexane derivatives has been explored in various studies. For instance, the synthesis of a functionalized cyclohexene skeleton, which is a key structural component in compounds like GS4104, has been achieved using L-serine as a starting material. This approach benefits from ring-closing metathesis and diastereoselective Grignard reactions, which are crucial for constructing the cyclohexene core with the desired stereochemistry . Although not directly related to "4-Cyclohexylpiperazine-1-carboximidamide hydroiodide," these methods could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is characterized by the presence of a cyclohexane ring, which can be substituted at various positions to modulate the compound's affinity and intrinsic activity at different receptors. The stereochemistry of the substituents on the cyclohexane ring is a critical factor in determining the biological activity of these molecules. Two-dimensional NMR studies have been utilized to confirm the absolute configurations of key intermediates in the synthesis of cyclohexene derivatives, which is indicative of the importance of molecular structure analysis in the development of these compounds .

Chemical Reactions Analysis

The chemical reactivity of cyclohexylpiperazine derivatives can be influenced by the nature of the substituents on the cyclohexane ring. For example, the presence of a hydroxypiperazine moiety has been applied in the synthesis of new pyridone carboxylic acid antibacterial agents, demonstrating the versatility of piperazine derivatives in medicinal chemistry . The reactivity of these compounds can be harnessed to create a variety of pharmacologically active agents, suggesting that "4-Cyclohexylpiperazine-1-carboximidamide hydroiodide" may also participate in diverse chemical reactions relevant to drug synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexylpiperazine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and receptor binding affinity. For instance, the study of 1-substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives revealed that the presence of an o-OCH3 group and a cyclic imide system can lead to antagonistic activity at the postsynaptic 5-HT(1A) receptor, while other substituents may confer agonistic or partial agonistic activity . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Catalysis and Polymerization :

- Carboximidamides like 4-Cyclohexylpiperazine-1-carboximidamide hydroiodide have been used as ligands in metal complexes that catalyze the copolymerization of carbon dioxide and epoxides, producing polycarbonates with high molecular weights (Walther et al., 2006).

Molecular Imaging and Radiochemistry :

- These compounds have applications in the synthesis of radioactive tracers, such as 99mTc-nitrido heterocomplexes, which show potential for myocardial imaging (Jie Lu et al., 2007).

Antimicrobial Activity :

- Derivatives of carboximidamides demonstrate significant antimicrobial properties. Studies have shown promising results against both bacterial and fungal infections (A. Omar et al., 2020).

Synthesis of Novel Compounds :

- The chemical structure of 4-Cyclohexylpiperazine-1-carboximidamide hydroiodide is foundational in synthesizing various chemical analogues for diverse scientific applications, including the development of new drugs and molecular probes (Srimanta Guin et al., 2012).

Development of Diagnostic Tools :

- Cyclohexylpiperazine derivatives have been used in the development of specific immunoassays, like ELISA kits, to detect certain compounds in food products, demonstrating their utility in food safety and quality control (B. Tochi et al., 2016).

Crystallographic Studies :

- These compounds are important in crystallography for understanding molecular structures and interactions. They are used to synthesize crystalline complexes for X-ray diffraction studies (H. Chebbi et al., 2016).

Investigation of Molecular Interactions :

- In biochemistry, fluorescent analogues of N,N'-dicyclohexylcarbodiimide, a similar compound, are used to probe the structure and function of biological molecules like mitochondrial channels (M. Pringle & M. Taber, 1985).

Drug Discovery and Development :

- Cyclohexylpiperazine derivatives are pivotal in medicinal chemistry for designing and synthesizing novel drugs, particularly in the field of oncology and infectious diseases (F. Berardi et al., 2004).

Nuclear Magnetic Resonance (NMR) Studies :

- These compounds play a significant role in NMR studies to determine molecular structure and conformation, which is crucial in the development of pharmaceuticals (Ö. Alver, 2009).

Chemical Synthesis Methodology :

- Cyclohexylpiperazine derivatives are used in various chemical synthesis methodologies, contributing to the advancement of organic chemistry and the development of new synthetic pathways (Wan-Ping Yen et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-cyclohexylpiperazine-1-carboximidamide;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4.HI/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10;/h10H,1-9H2,(H3,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPAGNOKJZMBJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=N)N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23IN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594678 |

Source

|

| Record name | 4-Cyclohexylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclohexylpiperazine-1-carboximidamide hydroiodide | |

CAS RN |

849776-37-0 |

Source

|

| Record name | 4-Cyclohexylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.